2-Chloro-6-fluoro-3-methylphenol

Physicochemical Property Profiling QSAR Drug Design

2‑Chloro‑6‑fluoro‑3‑methylphenol’s unique halo‑methyl arrangement boosts LogP to 2.49 and modulates pKa to 7.34 – a combination that simple halogenated cresols cannot replicate. This translates to higher passive membrane diffusion, predictable regioselectivity in cross‑coupling, and reliable performance in antimicrobial screens (MIC 32 µg/mL). Ideal for building lipophilic drug candidates, fluorinated agrochemicals, and QSAR reference standards. Select 2‑Chloro‑6‑fluoro‑3‑methylphenol when synthetic and biological outcomes depend on precisely tuned electronic and steric parameters.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 261762-90-7
Cat. No. B1586600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylphenol
CAS261762-90-7
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)O)Cl
InChIInChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3
InChIKeyRPTGCWUNGWVQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7): A Triply Substituted Phenolic Building Block for Specialty Chemical Sourcing and Procurement Evaluation


2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) is a halogenated aromatic phenol characterized by a trisubstituted benzene ring bearing chloro (2-position), fluoro (6-position), and methyl (3-position) groups alongside a phenolic hydroxyl . With a molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol, this off-white solid is commercially available at purities typically exceeding 95% [1]. Its strategic substitution pattern imparts distinct physicochemical and electronic properties that differentiate it from simpler halogenated phenols and cresols, establishing its utility as a versatile intermediate in organic synthesis and as a candidate for antimicrobial formulation development .

Why 2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) Cannot Be Simply Replaced by Other Halogenated Phenols: Procurement and Selection Considerations


The specific ortho/meta arrangement of chlorine, fluorine, and methyl substituents on the phenolic ring of 2-Chloro-6-fluoro-3-methylphenol generates a unique physicochemical profile and electronic environment that cannot be replicated by simpler analogs such as 2-chloro-3-methylphenol (missing the 6-fluoro group), 6-fluoro-3-methylphenol (missing the 2-chloro group), or 2-chloro-6-fluorophenol (missing the 3-methyl group) [1]. The combined electron-withdrawing effects of the chlorine and fluorine atoms, balanced by the electron-donating methyl group, modulate the pKa of the phenolic hydroxyl and the overall lipophilicity (LogP) in a manner that directly impacts both synthetic utility in cross-coupling reactions and biological activity [2]. Consequently, substituting one halogenated phenol for another without careful consideration of these differential properties can lead to failed syntheses due to altered regioselectivity or diminished antimicrobial efficacy, underscoring the need for evidence-based procurement decisions .

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7): Quantitative Evidence of Differentiation Against Close Analogs for Informed Sourcing Decisions


Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. 2-Chloro-3-methylphenol and 6-Fluoro-3-methylphenol

The predicted octanol-water partition coefficient (LogP) for 2-Chloro-6-fluoro-3-methylphenol is 2.4931 [1]. This value is notably higher than that of 2-chloro-3-methylphenol (predicted LogP ~1.99) and 6-fluoro-3-methylphenol (predicted LogP ~1.73), indicating significantly enhanced lipophilicity [2]. The presence of both chlorine and fluorine substituents synergistically increases the compound's hydrophobic character compared to mono-halogenated analogs.

Physicochemical Property Profiling QSAR Drug Design

Phenolic pKa Modulation: Altered Ionization State vs. 2-Chloro-3-methylphenol and 3-Methylphenol

The predicted acid dissociation constant (pKa) for the phenolic hydroxyl group of 2-Chloro-6-fluoro-3-methylphenol is 7.34±0.15 . This value is lower than that of 2-chloro-3-methylphenol (pKa ~8.1) and 3-methylphenol (m-cresol, pKa ~10.3), reflecting the combined electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents [1]. At physiological pH (7.4), this compound exists in a substantially greater proportion of its deprotonated phenoxide form.

Acid Dissociation Constant Ionization State Bioavailability

Solid-State Physical Properties: Melting Point and Boiling Point Differentiation for Handling and Storage

2-Chloro-6-fluoro-3-methylphenol exhibits a melting point range of 47-50°C and a boiling point of 211°C [1]. These values represent a distinct physical profile compared to related analogs: 2-chloro-3-methylphenol melts at 56°C and boils at 230°C; 6-fluoro-3-methylphenol melts at 32°C and boils at 173°C; 2-chloro-6-fluorophenol melts at 62-65°C [2].

Physical Property Handling Storage Conditions

Antimicrobial Activity: Preliminary In Vitro Minimum Inhibitory Concentration (MIC) Data

Preliminary studies report that 2-Chloro-6-fluoro-3-methylphenol exhibits minimum inhibitory concentrations (MIC) as low as 32 µg/mL against certain bacterial pathogens . While direct head-to-head comparator data are limited, this potency is consistent with the class-level behavior of ortho-halogenated phenols, which generally demonstrate enhanced antimicrobial activity compared to meta- or para-substituted analogs due to steric and electronic facilitation of membrane disruption [1].

Antimicrobial Efficacy MIC Bacterial Growth Inhibition

Optimal Research and Industrial Application Scenarios for 2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) Based on Quantitative Differentiation


Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates Requiring Regioselective Ortho-Functionalization

The unique substitution pattern of 2-Chloro-6-fluoro-3-methylphenol—with both chlorine and fluorine occupying ortho positions relative to the phenolic hydroxyl—enables distinct regioselective transformations in cross-coupling and nucleophilic aromatic substitution reactions [1]. Its elevated LogP (2.49) and modulated pKa (7.34) further enhance its utility as a building block for constructing lipophilic drug candidates and fluorinated agrochemicals where precise control over electronic and steric parameters is critical [2]. This compound is particularly advantageous when seeking to introduce both halogen substituents in a single synthetic step, streamlining access to complex molecular scaffolds.

Development of Antimicrobial Formulations with Enhanced Membrane Permeability

Given its calculated LogP of 2.49, which is 0.5 to 0.76 units higher than simpler halogenated cresols, 2-Chloro-6-fluoro-3-methylphenol is predicted to exhibit significantly improved passive diffusion across lipid bilayers [3]. This physicochemical property, combined with preliminary MIC data of 32 µg/mL and its lower pKa facilitating partial ionization at physiological pH, positions it as a compelling candidate for inclusion in antimicrobial screening libraries targeting Gram-positive and Gram-negative pathogens. Its solid-state properties (melting point 47-50°C) also allow for straightforward incorporation into various formulation matrices [4].

Use as a Reference Compound in QSAR and Physicochemical Property Modeling Studies

The well-defined physicochemical parameters of 2-Chloro-6-fluoro-3-methylphenol—including experimental melting point (47-50°C), boiling point (211°C), predicted LogP (2.49), and predicted pKa (7.34)—make it an excellent reference compound for validating computational models in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies [5]. Its intermediate property values between highly polar phenols and highly lipophilic halogenated aromatics provide a useful calibration point for predictive algorithms used in drug discovery and environmental fate modeling.

Calibration Standard for Analytical Method Development and Validation

With commercially available purity levels of 97% and well-characterized spectral properties (including a refractive index of 1.505), 2-Chloro-6-fluoro-3-methylphenol serves as a reliable calibration standard for developing and validating chromatographic methods (e.g., HPLC, GC-MS) and spectroscopic assays for halogenated phenolic compounds [6]. Its distinct retention time profile, driven by its unique combination of substituents, allows it to function as an effective internal standard or system suitability test compound in complex mixture analyses relevant to environmental monitoring and pharmaceutical quality control.

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